2,6-Dimethylpyridine 4-methylbenzenesulfonate
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Overview
Description
2,6-Dimethylpyridine 4-methylbenzenesulfonate is a chemical compound with the molecular formula C14H17NO3S and a molecular weight of 279.36 g/mol . It is known for its applications in various chemical reactions and industrial processes. The compound is typically found in a solid form and is stored under inert atmosphere at room temperature .
Scientific Research Applications
2,6-Dimethylpyridine 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for various transformations.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpyridine 4-methylbenzenesulfonate involves the reaction of 2,6-dimethylpyridine with 4-methylbenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining the temperature at room temperature and ensuring an inert atmosphere to prevent any side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The compound is then purified through crystallization or other suitable methods to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylpyridine 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may produce the corresponding amines .
Mechanism of Action
The mechanism of action of 2,6-Dimethylpyridine 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of new chemical entities . The pathways involved include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylpyridine
- 4-Methylbenzenesulfonate
- 2,6-Dimethylpyridinium p-toluenesulfonate
Uniqueness
2,6-Dimethylpyridine 4-methylbenzenesulfonate is unique due to its specific combination of the pyridine and sulfonate groups, which imparts distinct chemical properties. This uniqueness makes it valuable in various chemical reactions and industrial applications .
Properties
IUPAC Name |
2,6-dimethylpyridine;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.C7H8O3S/c1-6-4-3-5-7(2)8-6;1-6-2-4-7(5-3-6)11(8,9)10/h3-5H,1-2H3;2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFCGHQVBSUJLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=NC(=CC=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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